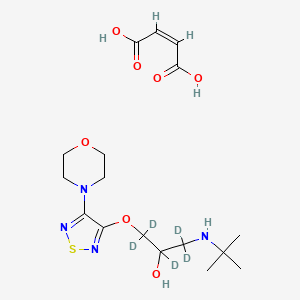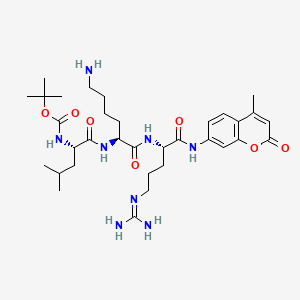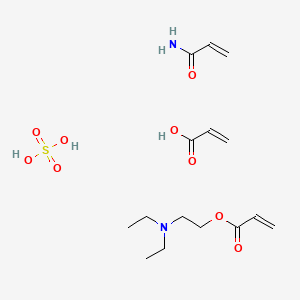
rac Timolol-d5 Maleat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac Timolol-d5 Maleate: is a deuterated form of Timolol Maleate, a non-selective beta-adrenergic receptor blocker. This compound is primarily used in scientific research due to its stable isotope labeling, which allows for detailed pharmacokinetic and metabolic studies. The deuterium atoms replace hydrogen atoms, providing a unique tool for tracing and quantifying the compound in biological systems .
Wissenschaftliche Forschungsanwendungen
rac Timolol-d5 Maleate has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the distribution and metabolism of Timolol in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Timolol.
Industry: Applied in the development of new drugs and therapeutic agents, particularly in the field of ophthalmology for the treatment of glaucoma
Wirkmechanismus
Pharmacokinetics
The pharmacokinetics of Rac Timolol-d5 Maleate involves its absorption, distribution, metabolism, and excretion (ADME). It is rapidly and completely absorbed, with a distribution volume of 1.7 L/kg . It is extensively metabolized in the liver via the cytochrome P450 2D6 enzyme, with minor contributions from CYP2C19 . About 15-20% of a dose undergoes first-pass metabolism . Despite its relatively low first-pass metabolism, Timolol is 90% metabolized . The elimination half-life is between 2 to 2.7 hours, and it is prolonged with renal impairment . About 15% to 20% of the drug is excreted unchanged in the urine .
Action Environment
The action, efficacy, and stability of Rac Timolol-d5 Maleate can be influenced by various environmental factors. For instance, factors such as pH and temperature can affect the stability of the compound. Additionally, individual patient factors such as age, gender, renal function, and concomitant medications can influence the compound’s action and efficacy .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Rac Timolol-d5 Maleate interacts with β-adrenoceptors, which are a class of G-protein coupled receptors . The interaction is characterized by the compound’s ability to block these receptors, thereby inhibiting the effects of adrenaline and noradrenaline and reducing the heart rate . This interaction is non-selective, meaning it affects both β1 and β2 adrenoceptors .
Cellular Effects
Rac Timolol-d5 Maleate has been shown to have various effects on cells. For instance, it reduces intraocular pressure by decreasing aqueous humor production . It also reportedly protects ganglion cells, decreases aqueous humor outflow facility, and destroys the extracellular matrix in the trabecular meshwork .
Molecular Mechanism
The molecular mechanism of Rac Timolol-d5 Maleate involves its binding to β-adrenoceptors, blocking the effects of adrenaline and noradrenaline . This results in a decrease in heart rate and blood pressure . It also prevents the production of aqueous humor, thereby reducing intraocular pressure .
Temporal Effects in Laboratory Settings
It is known that the compound has a rapid onset of action, with peak effects observed within 0.5 to 2.5 hours .
Dosage Effects in Animal Models
It is known that the compound is used in the treatment of glaucoma, hypertension, angina pectoris, and myocardial infarction .
Metabolic Pathways
The metabolic pathways of Rac Timolol-d5 Maleate involve its interaction with β-adrenoceptors
Transport and Distribution
It is known that the compound is a hydrophilic β-adrenoceptor blocker , suggesting that it may be transported and distributed in the body through the bloodstream.
Subcellular Localization
Given its role as a β-adrenoceptor blocker , it is likely that it localizes to the cell membrane where these receptors are typically found.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rac Timolol-d5 Maleate involves the incorporation of deuterium atoms into the Timolol molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the synthesis of deuterated intermediates, followed by their conversion into the final product. The reaction conditions often involve the use of deuterated solvents and catalysts to ensure the incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of rac Timolol-d5 Maleate follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography. The use of deuterated reagents and solvents is crucial to maintain the deuterium labeling throughout the production process .
Analyse Chemischer Reaktionen
Types of Reactions: rac Timolol-d5 Maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert rac Timolol-d5 Maleate into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under controlled conditions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Vergleich Mit ähnlichen Verbindungen
Timolol Maleate: The non-deuterated form of rac Timolol-d5 Maleate, used for similar applications but without the stable isotope labeling.
Propranolol: Another non-selective beta-adrenergic receptor blocker used in the treatment of hypertension and arrhythmias.
Atenolol: A selective beta-1 adrenergic receptor blocker used primarily for cardiovascular conditions
Uniqueness: rac Timolol-d5 Maleate is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The stable isotope labeling allows for precise tracing and quantification, making it a valuable tool in scientific research .
Eigenschaften
IUPAC Name |
(Z)-but-2-enedioic acid;1-(tert-butylamino)-1,1,2,3,3-pentadeuterio-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N4O3S.C4H4O4/c1-13(2,3)14-8-10(18)9-20-12-11(15-21-16-12)17-4-6-19-7-5-17;5-3(6)1-2-4(7)8/h10,14,18H,4-9H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/i8D2,9D2,10D; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRMANUAADYWEA-RJAXMONVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.C(=CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC1=NSN=C1N2CCOCC2)O)NC(C)(C)C.C(=C\C(=O)O)\C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Azaspiro[2.5]octane,1-acetyl-](/img/structure/B564176.png)

![(3R)-3-[[(E)-4-amino-2-[[(2R)-2-[[(2S)-2,3-dihydroxypropanoyl]amino]propanoyl]amino]-4-oxobut-2-enoyl]amino]-2-oxoazetidine-1-sulfonic acid](/img/structure/B564181.png)





